2,2,6-Trimethylpiperidin-4-yl benzoate hydrochloride
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Overview
Description
It is a white, crystalline solid that was one of the first synthetic chemical compounds to find general use as an anesthetic . Eucaine hydrochloride is primarily used in medical settings for its anesthetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eucaine hydrochloride involves several steps:
Condensation of Diacetonamine: Diacetonamine is condensed with acetaldehyde (paraldehyde) to form 2,2,6-trimethylpiperidin-4-one.
Reduction: The ketone is then reduced using sodium amalgam to produce 2,2,6-trimethylpiperidin-4-ol.
Benzoylation: The alcohol is then benzoylated to afford β-eucaine.
Industrial Production Methods
Industrial production of eucaine hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Eucaine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Eucaine hydrochloride can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: Eucaine hydrochloride can undergo substitution reactions, particularly nucleophilic substitution, where the benzoyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Eucaine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in the study of local anesthetics and their chemical properties.
Biology: Eucaine hydrochloride is used in biological research to study its effects on nerve cells and its mechanism of action as a local anesthetic.
Medicine: It is used in medical research to develop new anesthetic compounds and to understand the pharmacokinetics and pharmacodynamics of local anesthetics.
Industry: Eucaine hydrochloride is used in the pharmaceutical industry for the development of new anesthetic formulations and for quality control purposes.
Mechanism of Action
Eucaine hydrochloride exerts its effects by inhibiting the excitation of nerve endings or by blocking conduction in peripheral nerves. This is achieved by reversibly binding to and inactivating sodium channels, which prevents the initiation and propagation of action potentials . This mechanism is similar to that of other local anesthetics like cocaine and procaine.
Comparison with Similar Compounds
Eucaine hydrochloride is similar to other local anesthetics such as:
Procaine: Like eucaine hydrochloride, procaine is a synthetic local anesthetic.
Lidocaine: Lidocaine is another local anesthetic that is widely used. It has a faster onset and longer duration of action compared to eucaine hydrochloride.
Eucaine hydrochloride is unique in its specific chemical structure and its historical significance as one of the first synthetic local anesthetics to be widely used.
Properties
CAS No. |
555-28-2 |
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Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
(2,2,6-trimethylpiperidin-1-ium-4-yl) benzoate;chloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12;/h4-8,11,13,16H,9-10H2,1-3H3;1H |
InChI Key |
VGVCYHBQSIQXMO-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CC(N1)(C)C)OC(=O)C2=CC=CC=C2.Cl |
SMILES |
CC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2.Cl |
Canonical SMILES |
CC1CC(CC([NH2+]1)(C)C)OC(=O)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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